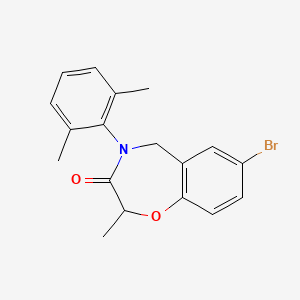

7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

7-Bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include:

- 4-(2,6-Dimethylphenyl) group: A bulky aromatic substituent that may influence lipophilicity and receptor interactions.

- 2-Methyl group: Modifies the heterocyclic ring’s conformational flexibility.

Properties

IUPAC Name |

7-bromo-4-(2,6-dimethylphenyl)-2-methyl-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c1-11-5-4-6-12(2)17(11)20-10-14-9-15(19)7-8-16(14)22-13(3)18(20)21/h4-9,13H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZKRQKFYCRYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC2=C(O1)C=CC(=C2)Br)C3=C(C=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.

Substitution with Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like Grignard reagents, organolithium compounds, and halogenating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Functional Group Variations

7-Bromo-3-phenyl-1,4-benzoxazepin-5(4H)-one ()

- Structure : Benzoxazepine with bromine at position 7 and phenyl at position 3.

- High synthetic yield (97%) via crystallization from dioxane . Spectral features: IR confirms C=O (1660 cm⁻¹) and NH (3200 cm⁻¹) groups.

- Comparison :

- The target compound substitutes phenyl (position 3) with a 2-methyl group and introduces a 2,6-dimethylphenyl group at position 4. These changes likely increase steric hindrance and alter solubility.

4-Allyl-7-Chloro-4,5-Dihydro-1,4-Benzoxazepin-3(2H)-one ()

- Structure : Chlorine at position 7 and allyl group at position 4.

- Key Data: Molecular formula: C₁₂H₁₂ClNO₂. CAS: 88442-99-3 .

- Comparison :

- Halogen substitution : Chlorine (smaller, less polarizable) vs. bromine in the target compound may affect electronic properties and bioactivity.

- Position 4 substituent : Allyl (flexible, unsaturated) vs. 2,6-dimethylphenyl (rigid, aromatic) in the target compound. This difference could modulate receptor binding or metabolic stability.

Impact of Halogenation on Physical Properties

- Brominated vs. Chlorinated Derivatives :

- Melting points : Brominated compounds (e.g., 2-bromo-3:4-dimethoxybenzoic acid, m.p. 203–204°C ) generally exhibit higher melting points than chlorinated analogs due to increased molecular weight and halogen polarizability.

- Synthetic accessibility : Bromination at position 7 (as in ) achieves high yields, suggesting similar feasibility for the target compound .

Aromatic and Steric Effects

Research Implications and Gaps

- Structural Activity Relationships (SAR) : The target compound’s 2,6-dimethylphenyl and bromine substituents warrant exploration in pharmacological contexts (e.g., tranquillizing effects observed in analogs ).

- Synthetic Challenges : Position 4’s bulky substituent may complicate synthesis compared to allyl or phenyl derivatives.

- Data Limitations : Melting points, solubility, and biological data for the target compound are absent in the provided evidence, highlighting the need for further experimental studies.

Biological Activity

7-Bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and structure-activity relationships (SAR).

- Molecular Formula : C₁₈H₁₈BrNO₂

- Molecular Weight : 360.2 g/mol

- CAS Number : 1396673-59-8

Synthesis

The synthesis of this compound involves the cyclization of appropriate precursors under specific conditions, which has been documented in various studies. The structural modifications at different positions significantly influence its biological activity.

Antiviral Properties

Research indicates that compounds structurally related to this compound exhibit antiviral activities, particularly against HIV. A notable study demonstrated that modifications at the benzimidazole ring can enhance the inhibitory potency against HIV reverse transcriptase (RT). Specifically, substituents at the C4 position were found to dramatically increase activity compared to other positions (C5 or C6), which were either neutral or detrimental to activity .

| Compound | Substituent | % Inhibition at 1 μM |

|---|---|---|

| 1 | 4-CH₃ | 71 |

| 41 | 5-CH₃ | 22 |

| 42 | 6-CH₃ | 42 |

| 43 | 7-CH₃ | 1 |

This table illustrates the significant variance in inhibitory activity based on the position of methyl substitution on the benzimidazole scaffold.

Structure-Activity Relationships (SAR)

The SAR studies reveal that:

- C4 Substitution : Enhances inhibitory activity.

- C7 Substitution : Results in a complete loss of activity.

Molecular modeling studies have suggested that steric interactions between substituents can lead to nonproductive conformations, affecting binding affinity and overall biological efficacy .

Case Studies

A case study focused on a series of derivatives derived from the parent compound showed promising results against various strains of HIV. The derivatives were tested for their cytotoxicity and antiviral potency using MT-4 cells infected with HIV variants. The most potent derivatives exhibited low IC₅₀ values, indicating strong antiviral effects while maintaining high selectivity indices .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves bromination of a precursor followed by cyclization to form the benzoxazepine ring. For example, crystallization from dioxane yields high purity (97%) with NMR (δ 6.9–10.0 ppm), IR (C=O at 1660 cm⁻¹), and MS (m/z 315/317) used for validation . Transition metal-free cascade reactions (e.g., using t-BuOK as a catalyst) may also be adapted for ring formation, with solvent choice (THF vs. DMSO) influencing product selectivity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze aromatic protons (δ 6.9–7.9 ppm) and exchangeable NH signals (δ 10.0 ppm) .

- X-ray Crystallography : Resolve dihedral angles and intermolecular interactions, as demonstrated for analogous chloro-phenethyl benzoxazinones .

- Mass Spectrometry : Confirm molecular weight via peaks at m/z 315/317 (M⁺) with isotopic Br patterns .

Q. What are the typical functionalization reactions for this benzoxazepinone scaffold?

- Methodological Answer : The core structure undergoes:

- Substitution : Bromine at C7 can be replaced via nucleophilic aromatic substitution (e.g., using amines or thiols).

- Oxidation/Reduction : Modify the ketone at C3 to alcohols (LiAlH₄) or stabilize it for further derivatization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes like viral proteases (e.g., NS2B/NS3) due to structural similarities with benzisothiazolones showing IC₅₀ values of 3.75–4.22 µM .

- Derivative Synthesis : Introduce substituents at C2 (methyl) and C4 (2,6-dimethylphenyl) to probe steric and electronic effects on binding .

- Assays : Use fluorescence-based protease inhibition assays and validate via molecular docking (e.g., AutoDock Vina) .

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, enzyme concentration) .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

- Crystallographic Validation : Compare bound vs. unbound structures to confirm binding modes .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with targets (e.g., 100 ns trajectories in GROMACS) to assess stability.

- ADMET Prediction : Use SwissADME to evaluate logP (target ~3.5 for CNS penetration) and cytochrome P450 interactions .

Q. How can crystallographic data resolve ambiguities in stereochemistry or tautomerism?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Determine absolute configuration at C4 using anomalous dispersion effects .

- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C–H⋯O bonds) to confirm tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.